1-(3,4-Difluorophenyl)-2,2-difluoroethanone
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Overview
Description
1-(3,4-Difluorophenyl)-2,2-difluoroethanone is an organic compound characterized by the presence of two difluoromethyl groups attached to a phenyl ring substituted with two fluorine atoms at the 3 and 4 positions. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-difluorophenyl)-2,2-difluoroethanone typically involves the reaction of 3,4-difluorobenzaldehyde with difluoromethylating agents. One common method includes the use of difluoromethyl phenyl sulfone as a difluoromethylating agent in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Difluorophenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Br2 in carbon tetrachloride (CCl4) or Cl2 in chloroform (CHCl3).
Major Products:
Oxidation: 3,4-difluorobenzoic acid.
Reduction: 1-(3,4-difluorophenyl)-2,2-difluoroethanol.
Substitution: 1-(3,4-dibromophenyl)-2,2-difluoroethanone.
Scientific Research Applications
1-(3,4-Difluorophenyl)-2,2-difluoroethanone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3,4-difluorophenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets and pathways. The compound’s difluoromethyl groups can enhance its binding affinity to enzymes and receptors, leading to modulation of their activity. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes by forming stable complexes with their active sites .
Comparison with Similar Compounds
- 1-(2,4-Difluorophenyl)-2,2-difluoroethanone
- 1-(3,4-Difluorophenyl)-2,2-difluoroethanol
- 1-(3,4-Dibromophenyl)-2,2-difluoroethanone
Comparison: 1-(3,4-Difluorophenyl)-2,2-difluoroethanone is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-2,2-difluoroethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O/c9-5-2-1-4(3-6(5)10)7(13)8(11)12/h1-3,8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMQTEDJSRGUPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C(F)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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